molecular formula C11H10N2OS B13088897 4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile

4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile

Cat. No.: B13088897
M. Wt: 218.28 g/mol
InChI Key: SCCDJZGHZNKEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile is a heterocyclic compound that belongs to the thiazine family. This compound is characterized by its unique structure, which includes a thiazine ring fused with a benzene ring, an ethyl group at the 4th position, a keto group at the 3rd position, and a nitrile group at the 7th position. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of a suitable benzothiazine precursor with ethylating agents under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the ethylation process. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to efficient large-scale production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,4-dihydro-3-oxo-2H-benzo[B][1,4]thiazine-6-carboxylate
  • Methyl 3,4-dihydro-3-oxo-2H-benzo[B][1,4]thiazine-6-carboxylate
  • 4-(3,4-Dihydro-3-oxo-2H-benzo[B][1,4]oxazin-6-yl)-4-oxobutanoic acid

Uniqueness

4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile is unique due to the presence of the ethyl group at the 4th position and the nitrile group at the 7th position. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

4-ethyl-3-oxo-1,4-benzothiazine-7-carbonitrile

InChI

InChI=1S/C11H10N2OS/c1-2-13-9-4-3-8(6-12)5-10(9)15-7-11(13)14/h3-5H,2,7H2,1H3

InChI Key

SCCDJZGHZNKEPO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CSC2=C1C=CC(=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.